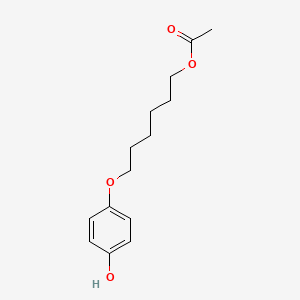

6-(4-Hydroxyphenoxy)hexyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(4-hydroxyphenoxy)hexyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-12(15)17-10-4-2-3-5-11-18-14-8-6-13(16)7-9-14/h6-9,16H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQLYULMOHCBUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCOC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Materials Science and As Chemical Intermediates

Integration into Advanced Functional Materials

Applications in Liquid Crystalline Systems

The compound 6-(4-Hydroxyphenoxy)hexyl acetate (B1210297) and its close derivatives are valuable precursors in the synthesis of advanced liquid crystalline materials. While direct utilization of the acetate form is less commonly documented in readily available literature, its structural analogue, 6-(4-hydroxyphenoxy)hexyl acrylate (B77674), serves as a key monomer in the creation of liquid crystal elastomers (LCEs) and other polymer networks. rsc.orgdakenchem.com The underlying principle relies on the molecule's bifunctional nature: the hydroxyphenoxy group acts as a mesogenic unit, which is a rigid core that promotes the formation of liquid crystal phases, while the terminal functional group (acetate or acrylate) provides a site for polymerization or cross-linking.

In the synthesis of liquid crystalline materials, a molecule like 6-(4-hydroxyphenoxy)hexyl acrylate is often reacted with other mesogenic molecules, such as those containing cyanobenzoate groups, to form complex monomers. rsc.org These monomers can then be polymerized to create side-chain liquid crystal polymers, where the mesogenic units are attached as side groups to a polymer backbone. researchgate.net The flexible hexyl spacer decouples the motion of the rigid mesogenic core from the polymer backbone, which is crucial for the formation of stable liquid crystalline phases.

For instance, a representative synthesis involves the esterification of 6-(4-hydroxyphenoxy)hexyl acrylate with a benzoic acid derivative, which is then polymerized. rsc.org The resulting polymers can exhibit various liquid crystalline phases, such as nematic and smectic phases, over a range of temperatures. rsc.org The specific properties of the resulting liquid crystal are highly dependent on the structure of the constituent molecules. The introduction of a heterocyclic moiety like maleic anhydride (B1165640) can influence the stability and range of the nematic phase. rsc.org

Use in Surface Functionalization and Anchoring

The molecular structure of 6-(4-Hydroxyphenoxy)hexyl acetate makes it a suitable candidate for the functionalization and modification of surfaces. This capability is primarily derived from the terminal hydroxyphenyl group, which can act as an effective anchoring moiety. The phenolic hydroxyl group can form strong hydrogen bonds with hydroxylated surfaces such as silica (B1680970), metal oxides (e.g., alumina, titania), and other inorganic substrates. specificpolymers.com

Furthermore, the chemistry of hydroxyphenyl groups, particularly those in a catechol-like arrangement (with two adjacent hydroxyl groups), has been shown to provide very strong adhesion to a wide variety of surfaces, a principle inspired by the adhesive proteins of mussels. specificpolymers.com While this compound has a single hydroxyl group, this group is still capable of significant interaction with surfaces. This interaction can be covalent in nature through reactions with surface functional groups, or non-covalent through hydrogen bonding and other electrostatic interactions. specificpolymers.comresearchgate.net

The hexyl acetate portion of the molecule serves two important roles:

Spacer: The hexyl chain acts as a flexible spacer, separating the functional surface from the bulk material. This can be crucial in applications where a specific distance between the surface and another component is required.

Tail Group: The acetate tail group can be used to control the surface energy and wetting properties of the modified substrate. By creating a layer of these molecules, a surface can be rendered more hydrophobic or hydrophilic, depending on the orientation of the molecules and the surrounding environment.

The process of surface modification can be achieved through self-assembly, where an ordered monolayer of the molecule forms on the substrate. This bottom-up approach is a cornerstone of nanotechnology and is used to create surfaces with precisely controlled chemical and physical properties for applications in sensors, electronics, and biomedical devices. researchgate.netgoogle.com

Role in Catalysis (e.g., as a ligand component in transition metal complexes)

In the field of catalysis, this compound can serve as a valuable precursor for the synthesis of specialized ligands for transition metal complexes. The hydroxyphenyl group is a key feature that can be incorporated into multidentate ligands, which are organic molecules that can bind to a central metal ion at multiple points. The ability of the hydroxyl group to be deprotonated to an alkoxide allows it to act as an anionic donor, forming stable complexes with a variety of transition metals. acs.orgscispace.comuu.nluu.nl

While this compound itself is not a ligand, it can be chemically modified to create more complex structures that are. For example, functional groups can be introduced at positions ortho to the hydroxyl group on the phenyl ring to create a bidentate or tridentate coordination site. These modifications can transform the simple phenol (B47542) into a more elaborate ligand capable of influencing the catalytic activity and selectivity of a metal center. nih.gov

The hexyl acetate chain can also be modified. For instance, the acetate group can be hydrolyzed to an alcohol, which can then be further functionalized. This allows for the attachment of other coordinating groups, leading to the formation of chelate ligands. The flexibility of the hexyl chain can be advantageous in allowing the ligand to adopt the optimal geometry for coordinating to the metal ion.

Hydroxyphenyl-containing ligands have been successfully employed in various catalytic reactions, including oxidation reactions. scispace.comuu.nluu.nl Manganese complexes with 2-(2'-hydroxyphenyl)oxazoline ligands, for example, have been shown to be effective catalysts for oxidation reactions using hydrogen peroxide. scispace.comuu.nluu.nl The electronic properties of the hydroxyphenyl ring can be tuned by introducing substituents, which in turn affects the catalytic performance of the metal complex.

Below is a table summarizing types of hydroxyphenyl-containing ligands and their applications in catalysis:

| Ligand Type | Metal | Application in Catalysis |

| Bis(hydroxyphenyl)diamides | Rare-earth metals | Asymmetric proton-transfer catalysis nih.gov |

| Tetrakis(2-hydroxyphenyl)ethene | Multiple metals | Polymetallic coordination chemistry and catalysis acs.org |

| 2-(2'-Hydroxyphenyl)oxazoline (phox) | Manganese | Catalytic oxidation of styrenes uu.nl |

Development of Hydroxyphenyl-Functionalized Polymers (e.g., poly(ester amide)s)

The compound this compound is a potential monomer or functionalizing agent for the development of hydroxyphenyl-functionalized polymers, particularly poly(ester amide)s (PEAs). google.com PEAs are a class of biodegradable polymers that combine the favorable properties of polyesters (biodegradability) and polyamides (good mechanical and thermal properties). mdpi.com The incorporation of functional groups, such as the hydroxyl group from a hydroxyphenyl moiety, can impart specific functionalities to the resulting polymer. mdpi.comnih.gov

One synthetic route to such polymers involves the creation of monomers that contain the hydroxyphenyl group. A patent describes the synthesis of hydroxyphenyl-functionalized PEAs for use as adhesives. google.comtue.nl In these syntheses, a diol or diamine containing a hydroxyphenyl group is reacted with a diacid or a derivative thereof. While the patent does not specifically name this compound, a molecule with its core structure could be chemically modified to serve as such a monomer. For example, the acetate could be hydrolyzed to an alcohol, and the molecule could be further functionalized to contain two reactive groups (e.g., two hydroxyls, two amines, or a hydroxyl and an amine) that would allow it to be incorporated into a polymer chain.

The synthesis of biodegradable functional poly(ester amide)s with pendant hydroxyl groups has been reported. nih.gov In one strategy, a protected amino acid with a pendant hydroxyl group (like O-benzyl-L-serine) is used in a polycondensation reaction. The protecting groups are then removed to yield a polymer with free hydroxyl groups. nih.gov A similar strategy could be envisioned where a monomer derived from this compound is used.

The resulting hydroxyphenyl-functionalized polymers have a range of potential applications. The phenolic hydroxyl groups can serve as sites for further chemical modification or can provide adhesive properties. google.com They can also influence the physical properties of the polymer, such as its hydrophilicity and biodegradability. nih.gov In biomedical applications, these functional groups can be used to attach drugs or bioactive molecules for controlled release systems. mdpi.com

The following table summarizes the properties of a representative hydroxyphenyl-functionalized polymer.

| Polymer Type | Monomers | Key Properties | Potential Applications |

| Hydroxyphenyl-functionalized poly(ester amide) | L-DOPA-functionalized diester, aliphatic dicarboxylic acid ester | Bio-based, adhesive properties | Adhesives google.comtue.nl |

| Poly(ester amide) with pendant hydroxyls | O-benzyl-L-serine derivative, bis-L-valine butane-1,4-diester, di-p-nitrophenyl sebacate | Biodegradable, tunable hydrophilicity, can be cross-linked into gels | Biomedical materials, tissue engineering nih.gov |

Chemical Reactivity and Derivatization Studies of 6 4 Hydroxyphenoxy Hexyl Acetate

Functional Group Transformations on the Hydroxyphenoxy Moiety

The phenolic part of the molecule is susceptible to reactions such as oxidation, nucleophilic substitution, and etherification, allowing for diverse derivatization pathways.

Oxidation Reactions Leading to Quinone Derivatives

The phenolic ring in 6-(4-Hydroxyphenoxy)hexyl acetate (B1210297) can be oxidized to form corresponding p-benzoquinone derivatives. This transformation is a common reaction for phenols and hydroquinones. google.comgoogle.com The oxidation process can be achieved using various oxidizing agents capable of converting phenols into quinones. google.com The reaction mechanism often involves the formation of a phenoxy radical through hydrogen atom abstraction from the hydroxyl group. researchgate.net Subsequent steps lead to the formation of the conjugated quinone system. This process is critical in the synthesis of various biologically active molecules and complex organic structures.

Table 1: Oxidation of the Hydroxyphenoxy Moiety

| Reactant | Reagent(s) | Product |

|---|

Nucleophilic Substitution Reactions Involving the Hydroxy Group

The oxygen atom of the phenolic hydroxyl group is nucleophilic and can participate in substitution reactions. Under basic conditions, the hydroxyl group is deprotonated to form a more potent phenoxide nucleophile. This phenoxide can then attack electrophilic centers. A notable example of this reactivity is the nucleophilic aromatic substitution, where the phenoxide displaces a suitable leaving group, such as a fluoride (B91410) atom on an activated aromatic ring, to form a diaryl ether. mdpi.com This strategy has been successfully employed to link phenolic molecules to other complex structures, such as perfluorophenyl quinoline-based systems, under mild conditions. mdpi.com

Etherification and Alkylation Strategies

A specific and highly useful class of nucleophilic substitution is the etherification of the phenolic hydroxyl group. This is typically achieved by reacting the molecule with an alkylating agent in the presence of a base. google.com A common method involves using alkyl halides (e.g., benzyl (B1604629) bromide) with a weak base like potassium carbonate (K2CO3) and often a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) to facilitate the reaction in a two-phase system. researchgate.net This chemoselective alkylation is efficient for phenols, even in the presence of other functional groups. researchgate.net The reaction converts the phenol (B47542) into an ether, altering the molecule's polarity and chemical properties.

Table 2: Derivatization of the Hydroxyl Group

| Reaction Type | Reagent(s) | Functional Group Transformation |

|---|---|---|

| Nucleophilic Substitution | Base (e.g., K2CO3), Electrophile (e.g., Activated Aryl Fluoride) | Phenol to Diaryl Ether |

Ester Group Modifications

The acetate ester functional group at the end of the hexyl chain provides another site for chemical transformation, primarily through reduction or cleavage reactions.

Reduction of the Ester to Corresponding Alcohols

The ester group can be readily reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation. dss.go.th The reduction of the acetate group on 6-(4-Hydroxyphenoxy)hexyl acetate would cleave the ester bond and reduce the acyl portion, yielding two alcohol products: 4-(6-hydroxyhexyloxy)phenol (B114777) and ethanol (B145695). This reaction is fundamental in organic synthesis for converting esters into their corresponding alcohols.

Ester Cleavage Reactions

Ester cleavage, or hydrolysis, is another key reaction of the acetate moiety. This reaction is typically carried out under basic conditions, a process known as saponification. Using a base such as potassium hydroxide (B78521) (KOH) in a solvent mixture like aqueous tetrahydrofuran (B95107) (THF) and ethanol effectively cleaves the ester linkage. nih.gov This hydrolysis reaction converts this compound back to its constituent alcohol, 4-(6-hydroxyhexyloxy)phenol, and produces the salt of the carboxylic acid, in this case, potassium acetate.

Table 3: Modifications of the Ester Group

| Reaction Type | Reagent(s) | Product(s) |

|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH4) | 4-(6-Hydroxyhexyloxy)phenol and Ethanol |

Aromatic Ring Functionalization and Substitution Chemistry

The chemical character of this compound is significantly influenced by its 4-hydroxyphenoxy group. This structural feature, containing a phenol and a phenol ether moiety, renders the aromatic ring electron-rich and thus highly susceptible to electrophilic aromatic substitution. The hydroxyl (-OH) group is a potent activating group, directing incoming electrophiles to the positions ortho and para to it. Since the para position is already occupied by the hexyloxy acetate chain, substitution reactions are anticipated to occur at the two equivalent ortho positions.

Potential electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. These modifications can introduce new functional groups, thereby altering the molecule's physical and chemical properties. For instance, nitration would introduce a nitro group, which could subsequently be reduced to an amine, providing a handle for further derivatization.

Furthermore, the hydroxyphenoxy group can be susceptible to oxidation, potentially forming quinone-type derivatives under appropriate oxidizing conditions. The phenolic hydroxyl group itself can also partake in nucleophilic substitution reactions to create a variety of derivatives.

Below is a table summarizing potential aromatic ring functionalization reactions for this compound.

| Reaction Type | Reagent(s) | Expected Product(s) |

| Nitration | HNO₃, H₂SO₄ | 6-(2-Nitro-4-hydroxyphenoxy)hexyl acetate |

| Bromination | Br₂, FeBr₃ | 6-(2-Bromo-4-hydroxyphenoxy)hexyl acetate |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-(2-Acyl-4-hydroxyphenoxy)hexyl acetate |

| Oxidation | K₂Cr₂O₇, H₂SO₄ | Quinone derivatives |

Incorporation into Complex Molecular Architectures via Advanced Organic Reactions

The functional groups on this compound can be leveraged to incorporate the molecule into larger, more complex structures using advanced synthetic methodologies. This is particularly relevant for creating novel materials or biologically active compounds.

While this compound itself does not possess the required α,β-unsaturated system for conjugate addition, a closely related derivative, 6-(4-hydroxyphenoxy)hexyl acrylate (B77674), is an ideal substrate for this reaction. dakenchem.com The acrylate moiety contains an electron-deficient double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction, often called a Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. beilstein-journals.org

The general mechanism involves the addition of a nucleophile to the β-carbon of the acrylate, forming a stabilized enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. masterorganicchemistry.com A wide array of nucleophiles, including enolates, amines, and thiols, can be employed in this reaction. masterorganicchemistry.com

The table below illustrates potential conjugate addition reactions with 6-(4-hydroxyphenoxy)hexyl acrylate.

| Nucleophile (Michael Donor) | Base/Catalyst | Product of Conjugate Addition |

| Diethyl malonate | NaOEt | Diethyl 2-(3-((6-(4-hydroxyphenoxy)hexyl)oxy)-3-oxopropyl)malonate |

| Cyclohexylamine | (none) | 6-(4-Hydroxyphenoxy)hexyl 3-(cyclohexylamino)propanoate |

| Thiophenol | Et₃N | 6-(4-Hydroxyphenoxy)hexyl 3-(phenylthio)propanoate |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide (or triflate) and an organoboron compound. rsc.orgharvard.edu To utilize this compound in a Suzuki-Miyaura reaction, its aromatic ring must first be functionalized with a suitable leaving group, such as bromine or iodine, as discussed in section 3.3.

The resulting aryl halide derivative can then be coupled with various aryl or vinyl boronic acids or their esters. harvard.edu The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. harvard.edunih.gov This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. rsc.org

A hypothetical Suzuki-Miyaura coupling reaction is outlined in the table below, starting from a brominated derivative of the parent compound.

| Reactant 1 | Reactant 2 | Catalyst/Base | Expected Product |

| 6-(2-Bromo-4-hydroxyphenoxy)hexyl acetate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-(4-Hydroxy-[1,1'-biphenyl]-3-yloxy)hexyl acetate |

| 6-(2-Bromo-4-hydroxyphenoxy)hexyl acetate | 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 6-(4-Hydroxy-4'-methoxy-[1,1'-biphenyl]-3-yloxy)hexyl acetate |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy of 6-(4-Hydroxyphenoxy)hexyl acetate (B1210297), typically conducted in a deuterated solvent like chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons.

The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct multiplets or doublets due to their coupling. The protons of the hexyl chain methylene (B1212753) groups adjacent to the ether oxygen and the acetate group are shifted downfield due to the deshielding effect of the electronegative oxygen atoms. The terminal methyl protons of the acetate group characteristically appear as a sharp singlet.

A representative ¹H NMR data set is presented below:

Interactive Data Table: ¹H NMR Chemical Shifts for 6-(4-Hydroxyphenoxy)hexyl acetate| Protons | Chemical Shift (δ) in ppm | Multiplicity | Integration |

|---|---|---|---|

| Aromatic | ~6.80 | d | 2H |

| Aromatic | ~6.70 | d | 2H |

| -O-CH₂- (hexyl) | ~3.90 | t | 2H |

| -CH₂-O-CO- | ~4.05 | t | 2H |

| Acetate CH₃ | ~2.05 | s | 3H |

| Methylene chain | ~1.30-1.80 | m | 8H |

Note: 'd' denotes a doublet, 't' a triplet, 's' a singlet, and 'm' a multiplet. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

The carbonyl carbon of the acetate group is characteristically found at the most downfield position (around 171 ppm). The aromatic carbons show signals in the aromatic region of the spectrum (typically 115-155 ppm), with the carbon attached to the phenolic oxygen appearing at a higher chemical shift. The carbons of the hexyl chain appear in the aliphatic region, with those closer to the oxygen atoms being more deshielded and thus resonating at higher chemical shifts.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| C=O (acetate) | ~171.0 |

| C-O (aromatic) | ~153.0 |

| C-H (aromatic, ortho to -OH) | ~115.0 |

| C-H (aromatic, meta to -OH) | ~120.0 |

| C (aromatic, ipso to ether) | ~152.5 |

| -O-CH₂- (hexyl) | ~68.0 |

| -CH₂-O-CO- | ~64.5 |

| Methylene chain | ~25.0-30.0 |

| Acetate CH₃ | ~21.0 |

Note: The exact chemical shifts can vary slightly based on experimental conditions.

To further confirm the structure and assign all proton and carbon signals unambiguously, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of the methylene groups in the hexyl chain and the aromatic protons to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. For instance, it would show a correlation between the methyl protons of the acetate group and the carbonyl carbon, as well as correlations between the aromatic protons and the carbons of the benzene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations between protons that are in close proximity, which can help to confirm the spatial arrangement of different parts of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. For instance, the calculated exact mass for the protonated molecule [M+H]⁺ of C₁₄H₂₀O₄ would be compared to the experimentally measured value to confirm the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is instrumental in verifying the purity of this compound and can provide further structural information. The compound is first passed through an HPLC column to separate it from any impurities, and the eluent is then introduced into the mass spectrometer. The resulting mass spectrum of the pure compound can be analyzed for its molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

MALDI-TOF-MS for Complex Derivatives

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for the analysis of large biomolecules and complex organic compounds. mdpi.com For derivatives of this compound, particularly those involving larger molecular structures or polymers, MALDI-TOF-MS provides a rapid and sensitive method for determining molecular weight. mdpi.com The process involves co-crystallizing the analyte with a matrix, such as 2,5-dihydroxybenzoic acid (2,5-DHB), which absorbs the laser energy and facilitates the ionization of the analyte molecules. mdpi.com

Chemical derivatization, such as permethylation or tagging with a UV-active molecule like ortho-phenylene diamine (OPD), can significantly enhance the ionization efficiency and detection sensitivity of polysaccharides and related derivatives in MALDI-TOF-MS analysis. mdpi.com This is particularly useful for complex derivatives of this compound that may be incorporated into larger assemblies. The resulting mass spectrum provides the molecular weight of the derivative, which is crucial for confirming the success of a synthetic modification. In the analysis of complex mixtures, such as those from derivatization reactions, MALDI-TOF-MS combined with chemometric tools like hierarchical cluster analysis (HCA) and partial least squares discriminant analysis (PLSDA) can effectively discriminate between closely related species. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in this compound. The FT-IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of its chemical bonds.

For this compound, the FT-IR spectrum would be expected to show key absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group on the phenol (B47542) ring.

C=O stretch: A strong, sharp peak around 1735 cm⁻¹ is characteristic of the ester carbonyl group.

C-O stretch: Bands in the region of 1000-1300 cm⁻¹ correspond to the C-O stretching vibrations of the ester and ether linkages.

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.

C-H stretch: Bands in the 2850-3000 cm⁻¹ range arise from the C-H stretching vibrations of the aliphatic hexyl chain.

The presence and position of these bands provide definitive evidence for the key structural features of the molecule. For instance, in the synthesis of related compounds, FT-IR is used to confirm the presence of acrylate (B77674) and phenolic hydroxyl functional groups.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H stretch | 3200-3600 (broad) |

| Ester C=O | C=O stretch | ~1735 (strong, sharp) |

| Ether & Ester C-O | C-O stretch | 1000-1300 |

| Aromatic C=C | C=C stretch | 1450-1600 |

| Aliphatic C-H | C-H stretch | 2850-3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the aromatic ring in this compound. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted benzene ring. The hydroxyphenoxy group will influence the position and intensity of these bands. Typically, substituted benzenes exhibit a primary band (E2-band) around 200-220 nm and a secondary band (B-band) around 250-280 nm. The presence of the hydroxyl group, an auxochrome, is likely to cause a bathochromic (red) shift to longer wavelengths and an increase in the intensity of these absorptions. This technique is also valuable for monitoring reactions involving changes in conjugation.

X-ray Crystallography for Solid-State Structure Determination (e.g., for crystalline derivatives)

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. For complex derivatives, X-ray crystallography can confirm the stereochemistry and reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing. iucr.orgresearchgate.net This detailed structural information is crucial for understanding structure-activity relationships and for computational modeling studies.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it essential for assessing the purity of this compound. science.gov In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. science.gov

For the analysis of this compound, a gradient elution method, where the composition of the mobile phase is changed over time, would likely be employed to ensure the efficient separation of the target compound from any starting materials, byproducts, or degradation products. science.gov Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, as determined by its UV-Vis spectrum.

The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of HPLC conditions. By comparing the retention time of the sample to that of a known standard, the compound can be identified. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. The validation of an HPLC method typically involves assessing its accuracy, precision, linearity, specificity, and limits of detection and quantification to ensure reliable and reproducible results. science.govscience.gov

Table 2: Typical HPLC Parameters for Analysis of Aromatic Esters

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) science.gov |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer science.gov |

| Flow Rate | 1.0 mL/min science.gov |

| Detection | UV at λmax (e.g., 254 nm or determined from UV-Vis spectrum) science.gov |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) shimadzu.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. However, direct analysis of molecules containing polar functional groups, such as the free phenolic hydroxyl (-OH) group in this compound, can be challenging. The high polarity of the hydroxyl group reduces the compound's volatility and can lead to poor chromatographic peak shape and thermal degradation in the hot GC injection port.

To overcome these limitations, a derivatization step is employed to convert the polar -OH group into a less polar, more volatile, and more thermally stable functional group. A common and effective method for this is silylation. bohrium.comnih.gov This process involves reacting the analyte with a silylating agent, which replaces the active hydrogen of the hydroxyl group with a nonpolar silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.

For the analysis of this compound, a typical derivatization procedure involves the use of N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA). bohrium.com The analyte is dissolved in a suitable solvent, and MTBSTFA is added. The reaction mixture is then heated to ensure complete derivatization. nih.gov This reaction converts the phenolic hydroxyl group into a tert-butyldimethylsilyloxy ether, yielding the more volatile derivative, 6-(4-(tert-butyldimethylsilyloxy)phenoxy)hexyl acetate.

Once derivatized, the sample is injected into the GC-MS system. The separation occurs in a capillary column (e.g., a nonpolar DB-5ms column) where compounds are separated based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds. akjournals.commdpi.com

As the derivatized analyte elutes from the GC column, it enters the mass spectrometer, where it is typically fragmented by electron impact (EI) ionization. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive structural identification. The mass spectrometer can be operated in scan mode to acquire a full spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis by targeting characteristic fragment ions. akjournals.commdpi.comresearchgate.net The derivatization not only improves chromatographic performance but also produces characteristic fragment ions (e.g., a loss of the tert-butyl group, [M-57]+), which aids in mass spectral interpretation.

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) |

| GC System | Agilent 7890B Gas Chromatograph or equivalent |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Oven Program | Initial 70 °C for 2 min, ramp to 300 °C at 10 °C/min, hold for 5 min |

| MS System | 5977 Series Mass Selective Detector or equivalent |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 50-550 m/z (Scan Mode) |

| Transfer Line Temp. | 280 °C |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used in synthetic organic chemistry to monitor the progress of a reaction. tifr.res.inwisc.eduresearchgate.net It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time, helping to determine the reaction's endpoint. pnu.ac.irresearchgate.net

The synthesis of this compound can be achieved through various routes, including the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. edubirdie.com For instance, the reaction could proceed between the sodium salt of hydroquinone (B1673460) and 6-bromohexyl acetate. TLC is an ideal method to track the conversion of these reactants into the desired product.

The principle of TLC involves a stationary phase, typically a thin layer of a polar adsorbent like silica (B1680970) gel (SiO₂) coated on a plate, and a liquid mobile phase (eluent), which is a solvent or a mixture of solvents. tifr.res.inwisc.edu When the TLC plate, spotted with the reaction mixture, is placed in a chamber with the eluent, the solvent moves up the plate by capillary action. Compounds in the mixture travel up the plate at different rates based on their polarity. Polar compounds interact more strongly with the polar silica gel and thus move shorter distances, resulting in lower Retention Factor (Rf) values. wpmucdn.com Less polar compounds have weaker interactions with the stationary phase and are carried further by the mobile phase, leading to higher Rf values. aroonchande.com

To monitor the synthesis of this compound, small aliquots of the reaction mixture are taken at regular intervals and spotted on a silica gel TLC plate. Alongside the reaction mixture, spots of the starting materials (e.g., hydroquinone and 6-bromohexyl acetate) are also applied as standards. The plate is then developed in an appropriate solvent system, often a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. nih.govnih.govgoogle.com The ratio of these solvents is optimized to achieve good separation between the spots of the reactants and the product. For compounds of intermediate polarity, mixtures such as hexanes/ethyl acetate in ratios of 4:1 or 3:7 are common starting points. nih.govgoogle.comrsc.org

After development, the plate is dried and visualized, typically under UV light (if the compounds are UV-active) or by staining with an agent like iodine, which reversibly adsorbs to organic compounds. ksu.edu.sa As the reaction proceeds, the TLC plate will show the spot corresponding to the polar starting material (hydroquinone, low Rf) diminishing in intensity, while a new spot for the product, this compound (intermediate Rf), appears and grows stronger. The reaction is considered complete when the starting material spot is no longer visible.

Table 2: Hypothetical TLC Monitoring of this compound Synthesis

Stationary Phase: Silica Gel; Mobile Phase: Hexanes/Ethyl Acetate (4:1)

| Compound | Polarity | Expected Rf Value (Approximate) | Observation over Time |

| Hydroquinone (Starting Material) | High | 0.15 | Spot intensity decreases |

| 6-Bromohexyl acetate (Starting Material) | Low | 0.70 | Spot intensity decreases |

| This compound (Product) | Intermediate | 0.45 | Spot appears and intensity increases |

Computational and Theoretical Investigations of 6 4 Hydroxyphenoxy Hexyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, reactivity, and stability of 6-(4-hydroxyphenoxy)hexyl acetate (B1210297) at the atomic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations for 6-(4-hydroxyphenoxy)hexyl acetate would typically involve determining key electronic properties that govern its chemical behavior. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Other important parameters derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons, offering insights into its potential interactions with other chemical species.

Basis Set Selection and Functional Evaluation

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For a molecule like this compound, which contains oxygen atoms with lone pairs and a flexible hexyl chain, a careful selection is necessary.

Commonly used functionals for organic molecules include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock theory with DFT. To account for non-covalent interactions, which are significant in the conformational flexibility of the hexyl chain, dispersion-corrected functionals such as B3LYP-D3BJ are often employed.

The choice of basis set determines the mathematical representation of the atomic orbitals. For molecules of this size, Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are frequently used. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic distribution, especially around the electronegative oxygen atoms and for modeling potential hydrogen bonding.

A systematic evaluation of different functional and basis set combinations would be performed to ensure the reliability of the calculated properties by comparing them with any available experimental data.

Geometry Optimization and Conformational Analysis

The flexible hexyl acetate chain in this compound allows for a multitude of possible three-dimensional arrangements or conformations. Geometry optimization is the process of finding the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. This is a critical step before calculating other molecular properties.

Conformational analysis involves a systematic search for different low-energy conformers. This is particularly important for this compound, as its biological activity or material properties could be dependent on its specific 3D shape. Techniques such as relaxed potential energy surface scans around rotatable bonds would be employed to identify stable conformers. The relative energies of these conformers would then be calculated to determine their population distribution at a given temperature.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of a system containing many molecules over time. This is crucial for understanding the bulk properties and intermolecular interactions of this compound.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal structure. By mapping properties onto this surface, one can identify the nature and extent of different types of contacts between molecules. For this compound, this analysis would reveal the relative importance of hydrogen bonds (involving the hydroxyl group), van der Waals forces, and other weaker interactions in the solid state.

The corresponding 2D fingerprint plots provide a quantitative summary of the intermolecular contacts. These plots decompose the Hirshfeld surface into contributions from different atom pairs (e.g., O-H, H-H, C-H), allowing for a detailed understanding of the packing motifs and the forces holding the crystal lattice together.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

No published research articles or datasets containing theoretical predictions of the Nuclear Magnetic Resonance (NMR), Infrared (IR), or Ultraviolet-Visible (UV-Vis) spectra for this compound could be located. Computational chemistry methods, such as Density Functional Theory (DFT), are commonly employed to predict these spectroscopic properties for organic molecules. However, it appears that such studies have not been performed or published for this specific compound.

In Silico Approaches for Chemical Reaction Mechanism Elucidation

There is no available information from computational studies detailing the elucidation of chemical reaction mechanisms involving this compound. In silico methods are powerful tools for investigating reaction pathways, transition states, and reaction kinetics. The absence of such studies for this compound means that its reactivity and transformation mechanisms have not been computationally explored or reported.

Computational Design of Novel Derivatives and Functionalized Systems

A search for computational studies on the design of novel derivatives and functionalized systems based on the this compound scaffold did not yield any results. This area of research typically involves computational screening and property prediction to identify new molecules with enhanced or specific functionalities. The lack of such research indicates that the potential for designing new functional materials or molecules from this specific chemical structure has not yet been explored through computational modeling.

The Versatility of this compound in Material Science and Chemical Synthesis

The chemical compound this compound is a significant molecule in the realms of material science and organic chemistry. Its unique structure, featuring a hydroxyl group, a phenoxy ring, and an acetate functional group connected by a hexyl chain, allows it to serve as a versatile building block in a variety of applications.

This article explores the specific roles of this compound as a monomer in the creation of specialized polymers and as a crucial intermediate in the synthesis of complex organic molecules.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of esters, including phenoxy-hexyl esters, is a cornerstone of organic chemistry, with traditional methods including the condensation of carboxylic acids with phenols, Baeyer-Villiger oxidation, and transesterification. acs.org However, current research is focused on developing more efficient, selective, and sustainable synthetic routes.

Novel catalytic systems are at the forefront of this exploration. Transition-metal catalysts based on nickel, copper, ruthenium, and manganese have shown promise in the esterification of aldehydes and alcohols under milder conditions. acs.orgresearchgate.netmdpi.comacs.org For instance, a nickel-catalyzed photochemical method has been developed for the dehydrogenative esterification of phenols with aliphatic aldehydes. acs.org Another approach involves a self-promoted photochemical synthesis of O-aryl esters by coupling aldehydes with phenols under visible light, eliminating the need for an external photocatalyst. acs.org

Beyond metal catalysis, organocatalysis and biocatalysis offer greener alternatives. Lipases, for example, are used as biocatalysts for ester synthesis, often in solvent-free conditions, leading to high-purity products. mdpi.com The development of new catalysts, including those based on abundant metals like iron and sodium, is a key area of research aimed at reducing reliance on expensive and rare metals like palladium. unibe.ch

A comparison of various catalytic approaches for ester synthesis highlights the diverse options available to chemists.

| Catalytic System | Reaction Type | Key Features | Potential for Phenoxy-Hexyl Esters |

| Transition Metals (Ni, Cu, Ru, Mn) | Cross-Coupling, Dehydrogenation | High efficiency and selectivity; can utilize readily available starting materials like aldehydes. acs.orgresearchgate.netmdpi.comacs.org | Development of specific catalysts for the direct coupling of a C6 acetate (B1210297) precursor with hydroquinone (B1673460). |

| Photocatalysis | Light-Induced Radical Reactions | Mild reaction conditions (visible light, room temperature); can be self-propagating without external catalysts. acs.org | A potentially energy-efficient and clean method for synthesizing 6-(4-Hydroxyphenoxy)hexyl acetate. |

| Biocatalysis (e.g., Lipases) | Enzymatic Esterification/Transesterification | High specificity; operates under mild conditions; environmentally friendly. mdpi.com | A sustainable route using renewable feedstocks and biodegradable catalysts. |

| Ionic Liquids | Catalysis and Solvent | Can act as both catalyst and recyclable solvent, simplifying product separation and reducing waste. acs.org | Improving the sustainability of the synthesis process through catalyst and solvent reuse. |

Advanced Functionalization for Tailored Material Properties

The molecular structure of this compound provides multiple sites for functionalization, enabling the tuning of its physicochemical properties for specific applications. Advanced functionalization strategies can be employed to create novel materials with enhanced thermal stability, specific liquid crystalline phases, or targeted biological activity.

Research into the functionalization of similar molecules provides a roadmap for future work. For instance, the properties of polymers like poly(2-oxazoline)s and polysulfones can be precisely controlled by introducing different functional groups into their side chains or backbones, affecting their solubility, thermal characteristics, and mechanical strength. mdpi.comresearchgate.net Similarly, the biological activity of natural phenols can be significantly enhanced through esterification or etherification, modifying their antioxidant or antimicrobial properties. nih.gov

Applying these principles to this compound could involve:

Modification of the Phenyl Ring: Introducing substituents (e.g., alkyl, alkoxy, or halogen groups) onto the hydroxyphenyl ring could alter the molecule's polarity, liquid crystal behavior, and biological interactions.

Varying the Alkyl Spacer: Changing the length of the hexyl chain could influence the flexibility of the molecule, which is a critical parameter for liquid crystal and polymer applications.

Altering the Ester Group: Replacing the acetate with other ester groups could modulate the molecule's reactivity and its properties as a plasticizer or monomer. For example, replacing the acetate with an acrylate (B77674) group creates 6-(4-hydroxyphenoxy)hexyl acrylate, a monomer used in polymer synthesis. sigmaaldrich.com

These functionalization strategies could lead to the development of new liquid crystals, specialized polymers, or active pharmaceutical ingredients derived from the core structure of this compound.

Integration with Emerging Technologies in Organic Synthesis

The field of organic synthesis is being transformed by the integration of emerging technologies that promise to accelerate discovery, optimize reactions, and enable the on-demand production of complex molecules. beilstein-journals.orgunicri.org These technologies could be pivotal in advancing the synthesis of this compound and its derivatives.

Key emerging technologies and their potential applications are summarized below:

| Technology | Description | Potential Application for Phenoxy-Hexyl Ester Synthesis |

| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch reactor. nih.gov | Enables precise control over reaction parameters, improves safety, and allows for seamless scale-up of the synthesis. |

| Machine Learning & AI | Algorithms are used to predict reaction outcomes, optimize conditions, and design novel synthetic routes. beilstein-journals.org | Accelerates the discovery of optimal catalysts and conditions for synthesis, reducing experimental effort and cost. |

| High-Throughput Experimentation | Automation and robotics are used to perform a large number of experiments in parallel. beilstein-journals.org | Rapidly screens various catalysts, solvents, and reaction conditions to identify the most efficient synthetic pathways. |

| Microwave-Assisted Synthesis | Microwave irradiation is used to heat reactions, often leading to dramatically reduced reaction times and increased yields. nih.govntu.ac.uk | Speeds up the esterification process, potentially allowing for solvent-free reactions. |

| Mechanochemistry | Mechanical force (e.g., ball milling) is used to induce chemical reactions. rsc.org | Offers a solvent-free method for synthesis, reducing environmental impact. |

Development of Environmentally Sustainable Synthetic Routes for Phenoxy-Hexyl Esters

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. nih.govresearchgate.net For phenoxy-hexyl esters, this involves a shift away from hazardous reagents and solvents, a reduction in energy consumption, and the maximization of atom economy. mdpi.com

Key strategies for developing sustainable synthetic routes include:

Use of Renewable Feedstocks: Exploring pathways that utilize starting materials derived from biomass rather than fossil fuels.

Safer Solvents and Catalysts: Replacing toxic organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. acs.org The use of non-toxic, earth-abundant metal catalysts or biocatalysts is also a primary goal. mdpi.comunibe.ch

Atom Economy and Waste Reduction: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.

Biocatalytic processes, in particular, offer a highly sustainable route. The use of enzymes like lipases can enable the synthesis of esters in solvent-free systems with high selectivity and under mild conditions, generating products with high purity and minimizing downstream processing. mdpi.com The development and application of green chemistry metrics, such as the E-factor (Environmental Factor) and Reaction Mass Intensity (RMI), are crucial for quantitatively assessing and comparing the sustainability of different synthetic routes. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.